1-N-Boc-2-nitroethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl N-(2-nitroethyl)carbamate” is a derivative of "tert-Butyl carbamate" . “tert-Butyl carbamate” is also known as Boc-amide . It has the molecular formula C5H11NO2 . Another related compound is “tert-Butyl N-(2-mercaptoethyl)carbamate”, also known as 2-(Boc-amino)ethanethiol . It’s a cross-linking reagent used in various organic syntheses .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl N-(2-nitroethyl)carbamate” were not found, there are general methods for synthesizing similar compounds. For instance, “tert-Butyl carbamate” can be synthesized via a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides .

Molecular Structure Analysis

The molecular structure of “tert-Butyl carbamate” is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

A study on “tert-Butyl N-(2-mercaptoethyl)carbamate” copper (II) and nickel (II) complexes provides insights into the spectroscopic, electrochemical, and alkylation reactions of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl carbamate” include a molecular weight of 117.1463 , and it’s a solid with a melting point of 105-108 °C (lit.) .

科学的研究の応用

Enantioselective Synthesis of Nucleotides Analogues

Tert-butyl N-(2-nitroethyl)carbamate serves as a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound's crystal structure has been demonstrated to be crucial for understanding the relative substitution of the cyclopentane ring, akin to that in β-2-deoxyribosylamine, highlighting its significance in synthesizing nucleotide analogues with potential biological activities (Ober et al., 2004).

Activation of Molecular Oxygen in Organic Transformations

Tert-butyl nitrite (TBN), closely related to tert-butyl N-(2-nitroethyl)carbamate in terms of chemical functionality, is identified as a versatile, metal-free reagent widely applied in organic synthesis. Its ability to activate molecular oxygen facilitates various radical reactions, including nitration, oximation, and oxidation, demonstrating the compound's versatility in organic synthesis (Li & Jia, 2017).

Intermediate in Synthesis of Biologically Active Compounds

Tert-butyl N-(2-nitroethyl)carbamate derivatives have been used as intermediates in the synthesis of biologically active compounds. For example, a rapid synthetic method for a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in the synthesis of omisertinib (AZD9291), was developed. This showcases the role of tert-butyl carbamate derivatives in the efficient synthesis of pharmaceuticals (Zhao et al., 2017).

Development of Insecticide Analogues

The compound has also been pivotal in the development of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This research underscores the synthetic versatility of tert-butyl carbamate derivatives, enabling the creation of novel insecticides with potentially enhanced efficacy or safety profiles (Brackmann et al., 2005).

Facilitating Oxidative Reactions and Synthesis

The versatility of tert-butyl N-hydroxycarbamate, a related compound, in catalyzing oxidative reactions has been illustrated. It has been utilized for efficient oxidation to tert-butyl nitrosoformate, which can undergo Diels–Alder reactions with dienes, offering a pathway to synthesize functionalized oxazines. This example highlights the compound's role in facilitating complex organic transformations and synthesis processes (Hoshino, Suzuki, & Honda, 2012).

作用機序

Pharmacokinetics

Some properties can be predicted . It is also predicted to have a lipophilicity (Log Po/w) of 1.6, which can influence its distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-N-Boc-2-nitroethanamine. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. For instance, it is recommended to be stored sealed in a dry environment at 2-8°C .

Safety and Hazards

将来の方向性

While specific future directions for “tert-Butyl N-(2-nitroethyl)carbamate” are not available, research on similar compounds continues to be active. For example, “tert-Butyl N-(2-mercaptoethyl)carbamate” is being studied for its potential use in the preparation of isobaric mix solutions for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .

特性

IUPAC Name |

tert-butyl N-(2-nitroethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H2,1-3H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZRVFKODNHSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

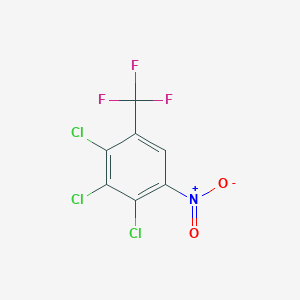

CC(C)(C)OC(=O)NCC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B6319096.png)

![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6319148.png)